Benzyl (3-methylisoxazol-4-yl)carbamate
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Overview
Description
Benzyl (3-methylisoxazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The compound features a benzyl group attached to a 3-methylisoxazole ring through a carbamate linkage, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-methylisoxazol-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 3-methylisoxazole in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate . Another method involves the use of benzyl alcohol and 3-methylisoxazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, bases, and coupling agents can be optimized to enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-methylisoxazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Benzyl (3-methylisoxazol-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (3-methylisoxazol-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The isoxazole ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the isoxazole ring, making it less versatile in certain reactions.
3-Methylisoxazole: Lacks the carbamate group, limiting its use as a protecting group.
Uniqueness
Benzyl (3-methylisoxazol-4-yl)carbamate is unique due to the presence of both the benzyl carbamate and 3-methylisoxazole moieties, providing a combination of stability, reactivity, and versatility in various chemical and biological applications .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
benzyl N-(3-methyl-1,2-oxazol-4-yl)carbamate |
InChI |
InChI=1S/C12H12N2O3/c1-9-11(8-17-14-9)13-12(15)16-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,15) |
InChI Key |
KOLZNSHFTXXTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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